![molecular formula C14H15F3N4O2 B3001234 1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea CAS No. 1448125-91-4](/img/structure/B3001234.png)
1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea
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Overview
Description
Synthesis Analysis
The synthesis of urea derivatives has been a topic of interest due to their potential biological activities. In the first paper, the synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea is described, which shares a similar structural motif to the compound of interest. The synthesis involved the use of NMR, ESI-MS, and X-ray diffraction to characterize the structure, indicating a methodological approach that could be applicable to the synthesis of 1-(3-methoxyphenyl)-3-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)urea . Another paper reports the synthesis of 1,3-disubstituted ureas with pyrazole and adamantane fragments, achieved under mild conditions with high yields, suggesting that similar conditions might be used for synthesizing the compound . Additionally, the synthesis of N-substituted-phenyl-N'-(1-methyl-3-ethyl-4-chloro-5-pyrazole-formyl)ureas is reported, which involves the reaction of pyrazole formic acid with substituted aniline, a method that could potentially be adapted for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The first paper provides detailed information on the crystal structure of a related compound, which could give insights into the possible conformation and interactions of this compound. The reported compound crystallizes in the monoclinic space group, and the molecular interactions within the crystal lattice are well-defined . This information could be used to predict the molecular structure and potential binding conformations of the compound of interest.
Chemical Reactions Analysis
The papers do not directly report on the chemical reactions of this compound. However, the reported synthesis and properties of related urea derivatives suggest that the compound could undergo similar reactions, such as interactions with proteins or enzymes, as indicated by the docking study in the first paper . The inhibitory activity of the synthesized compounds in the second paper also suggests potential reactivity that could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The first paper reports the crystallographic data and density of a related compound, which could be used to infer some of the physical properties of this compound . The solubility of the compounds in the second paper is also reported, which is an important physical property that could be relevant for the solubility of the compound of interest in various solvents . The analysis of 3-methoxy-4-hydroxyphenylglycol in the fourth paper, although not directly related, involves a methoxyphenyl group, which is a part of the compound of interest, and thus the methods described could potentially be adapted for analyzing its physical and chemical properties .
properties
IUPAC Name |
1-(3-methoxyphenyl)-3-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N4O2/c1-23-11-4-2-3-10(9-11)19-13(22)18-6-8-21-7-5-12(20-21)14(15,16)17/h2-5,7,9H,6,8H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMCHVHXMLXBOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCCN2C=CC(=N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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